molecular formula C20H15ClN4O4S B11285030 4-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B11285030
M. Wt: 442.9 g/mol
InChI Key: SMHYWHWJYPWLAN-UHFFFAOYSA-N
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Description

4-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound featuring a benzofuran ring, a triazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multi-step organic reactions The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

4-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazole
  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • Benzoic acid derivatives

Uniqueness

4-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClN4O4S

Molecular Weight

442.9 g/mol

IUPAC Name

4-[[2-[[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H15ClN4O4S/c1-25-18(16-9-12-8-13(21)4-7-15(12)29-16)23-24-20(25)30-10-17(26)22-14-5-2-11(3-6-14)19(27)28/h2-9H,10H2,1H3,(H,22,26)(H,27,28)

InChI Key

SMHYWHWJYPWLAN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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